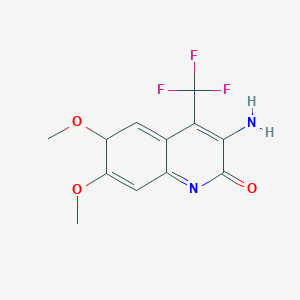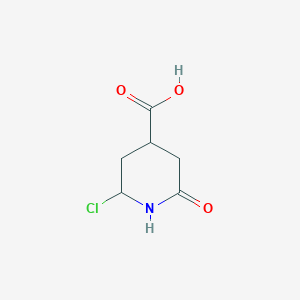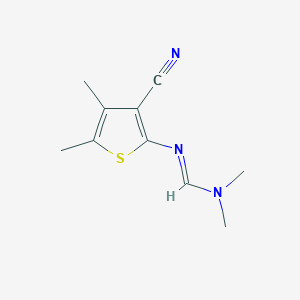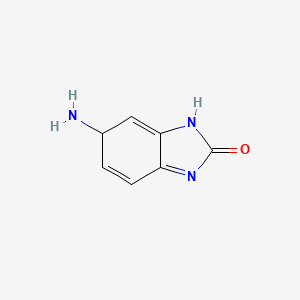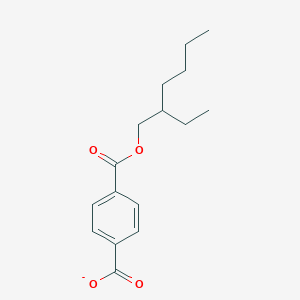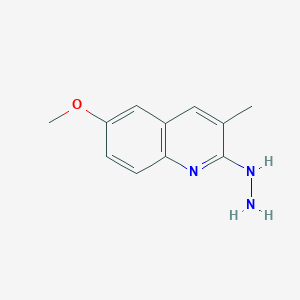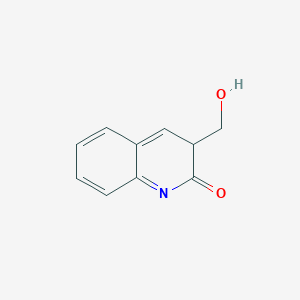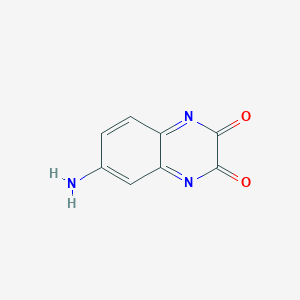
6-Aminoquinoxaline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-aminoquinoxaline-2,3(1H,4H)-dione is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an amino group at the 6th position and a dione functionality at the 2nd and 3rd positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with oxalic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate dihydroquinoxaline, which is subsequently oxidized to yield the desired product.
Industrial Production Methods
Industrial production of 6-aminoquinoxaline-2,3(1H,4H)-dione may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-aminoquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the dione functionality to dihydroquinoxaline derivatives.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-aminoquinoxaline-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 6-aminoquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s dione functionality allows it to participate in redox reactions, which can modulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline-2,3-dione: Lacks the amino group at the 6th position.
6-chloroquinoxaline-2,3(1H,4H)-dione: Contains a chlorine atom instead of an amino group at the 6th position.
6-methylquinoxaline-2,3(1H,4H)-dione: Contains a methyl group at the 6th position.
Uniqueness
6-aminoquinoxaline-2,3(1H,4H)-dione is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and interactions with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C8H5N3O2 |
|---|---|
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
6-aminoquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H5N3O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,9H2 |
Clé InChI |
TZCLXZMPJPMDDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=O)C(=O)N=C2C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-hydroxy-6-oxo-3aH-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15134716.png)
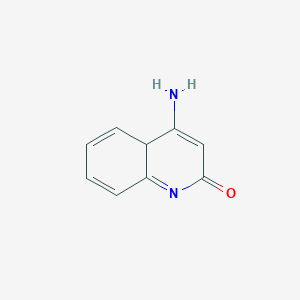
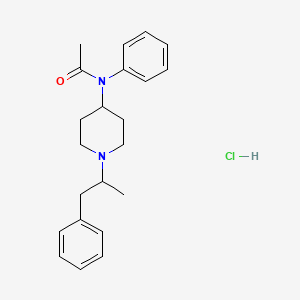
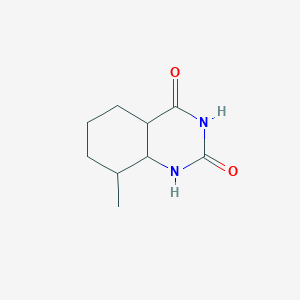

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15134762.png)
